molecular formula C13H21NO3 B2735137 Tert-butyl 7-oxa-10-azadispiro[2.1.25.33]decane-10-carboxylate CAS No. 2361635-70-1

Tert-butyl 7-oxa-10-azadispiro[2.1.25.33]decane-10-carboxylate

Cat. No.: B2735137
CAS No.: 2361635-70-1
M. Wt: 239.315
InChI Key: WUTXOEOCKNUDIJ-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxa-10-azadispiro[2.1.25.33]decane-10-carboxylate is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.315. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound has been utilized in synthetic pathways leading to spirocyclic 3-oxotetrahydrofurans that possess both carbo- and heterocyclic fragments. These spirocyclic compounds are significant because they can be further transformed into other heterocyclic compounds with potential biological activities. Moskalenko and Boev (2012) describe a reaction where this compound undergoes condensation with N,N-dimethylformamide dimethyl acetal to produce isomeric condensation products, demonstrating its reactivity and utility in synthesizing complex structures Moskalenko & Boev, 2012.

Molecular Structure Analysis

The molecular structure of related tert-butyl spirocyclic compounds has been characterized through techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. These studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which is vital for predicting reactivity and interaction with biological targets. Moriguchi et al. (2014) synthesized a cyclic amino acid ester from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction, providing insights into the structural complexity and potential applications of spirocyclic compounds Moriguchi et al., 2014.

Reaction Mechanism Exploration

Research into the reaction mechanisms involving tert-butyl spirocyclic compounds has led to discoveries regarding the behavior of such molecules under various conditions, including radical and cationic reaction pathways. These studies are essential for developing new synthetic methodologies and understanding the fundamental principles governing organic reactions. For example, Galeotti et al. (2022) explored the C(sp3)–H bond oxygenation catalyzed by manganese complexes, shedding light on the complex mechanistic pathways involved in the functionalization of spirocyclic compounds Galeotti et al., 2022.

Properties

IUPAC Name

tert-butyl 7-oxa-10-azadispiro[2.1.25.33]decane-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-11(2,3)17-10(15)14-7-6-13(9-16-13)8-12(14)4-5-12/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTXOEOCKNUDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC13CC3)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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